molecular formula C25H21N3OS B2915588 2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-04-1

2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2915588
CAS RN: 536705-04-1
M. Wt: 411.52
InChI Key: ZHAGKTKGVBKGCL-UHFFFAOYSA-N
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Description

2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds similar to "2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" involves complex chemical reactions that yield a variety of heterocyclic compounds. These processes often employ reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, leading to the formation of pyrimido[5,4-b]indole derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have been shown to produce 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, respectively (Shestakov et al., 2009).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of pyrimido[5,4-b]indole derivatives. Compounds in this class have been synthesized and tested for their anti-inflammatory and antimicrobial activities, with some showing moderate to good activity levels. For example, new thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity (Tozkoparan et al., 1999). Additionally, synthesis and evaluation of certain thiopyrimidine and thiazolopyrimidines starting from specific cyclohexanones have been reported to demonstrate antimicrobial properties (Hawas et al., 2012).

Methodological Advances

Research on the synthesis of these compounds underlines the importance of novel methodological advances, such as microwave-assisted reactions, to efficiently create heterocyclic compounds with potential biological activity. This approach offers benefits like reduced reaction times and enhanced safety for fast synthesis suitable for biomedical screening (Han et al., 2009).

properties

IUPAC Name

3-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-16-10-12-19(13-11-16)28-24(29)23-22(20-8-3-4-9-21(20)26-23)27-25(28)30-15-18-7-5-6-17(2)14-18/h3-14,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAGKTKGVBKGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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